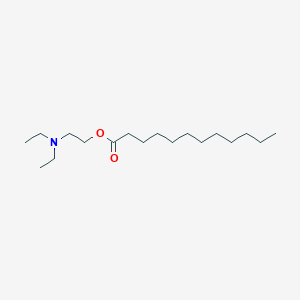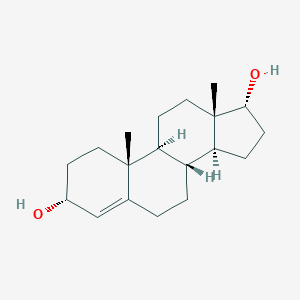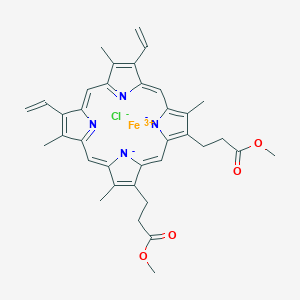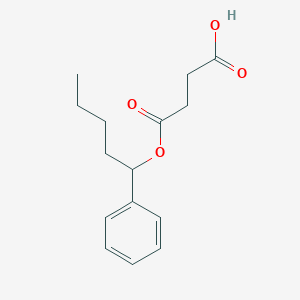
(1-Phenylpentyl) hydrogen succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylpentyl) hydrogen succinate, also known as PP-1, is a chemical compound that belongs to the class of succinic acid derivatives. PP-1 has been widely studied for its potential applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of (1-Phenylpentyl) hydrogen succinate is not fully understood. However, it has been suggested that (1-Phenylpentyl) hydrogen succinate exerts its effects through the modulation of various signaling pathways in the body, including the NF-κB and Nrf2 pathways. (1-Phenylpentyl) hydrogen succinate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the progression of various diseases.
Biochemische Und Physiologische Effekte
(1-Phenylpentyl) hydrogen succinate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's disease. (1-Phenylpentyl) hydrogen succinate has also been shown to reduce the growth and proliferation of cancer cells, as well as to improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Phenylpentyl) hydrogen succinate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, (1-Phenylpentyl) hydrogen succinate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (1-Phenylpentyl) hydrogen succinate. One potential area of research is the development of more efficient synthesis methods for (1-Phenylpentyl) hydrogen succinate, as well as the optimization of its biological activity. Another area of research is the investigation of the potential use of (1-Phenylpentyl) hydrogen succinate in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of (1-Phenylpentyl) hydrogen succinate and its potential side effects.
Synthesemethoden
(1-Phenylpentyl) hydrogen succinate can be synthesized through a multi-step process that involves the reaction of 1-phenylpentan-1-ol with succinic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure (1-Phenylpentyl) hydrogen succinate.
Wissenschaftliche Forschungsanwendungen
(1-Phenylpentyl) hydrogen succinate has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. (1-Phenylpentyl) hydrogen succinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
135-36-4 |
|---|---|
Produktname |
(1-Phenylpentyl) hydrogen succinate |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-oxo-4-(1-phenylpentoxy)butanoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
NIACDRXJTWKKRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Andere CAS-Nummern |
135-36-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





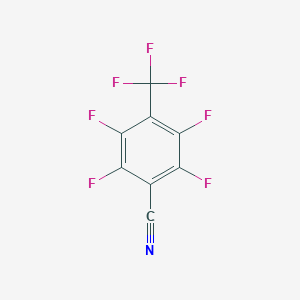
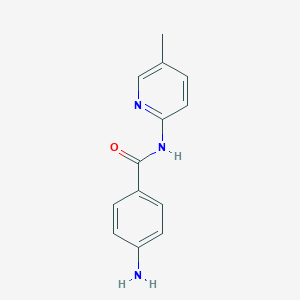
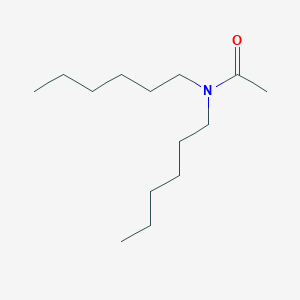
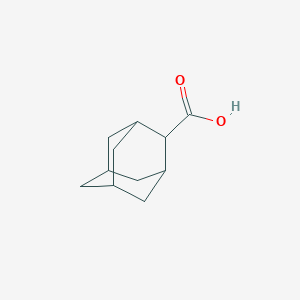
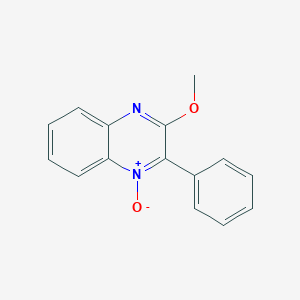
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
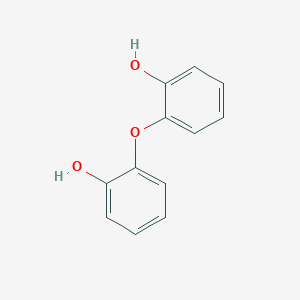
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
